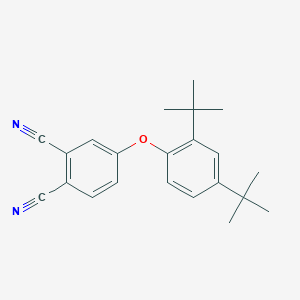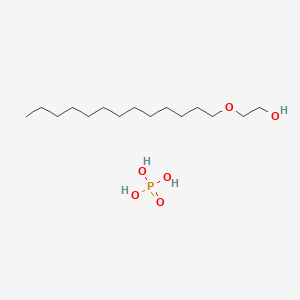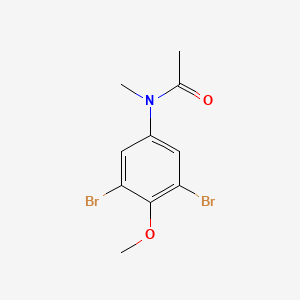
n-(3,5-Dibromo-4-methoxyphenyl)-n-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide is an organic compound characterized by the presence of bromine, methoxy, and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide typically involves the reaction of 3,5-dibromo-4-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of 3,5-dibromo-4-methoxybenzoic acid.
Reduction: Formation of 3,5-dibromo-4-methoxyaniline.
Substitution: Formation of 3,5-dibromo-4-methoxyphenyl derivatives with various substituents.
Aplicaciones Científicas De Investigación
N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its bromine content.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, potentially disrupting their normal function. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s biological activity. These interactions can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dibromo-4-methoxybenzoic acid
- 3,5-Dibromo-4-methoxyaniline
- 3,5-Dibromo-4-methoxybenzaldehyde
Uniqueness
N-(3,5-Dibromo-4-methoxyphenyl)-N-methylacetamide is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
827031-51-6 |
|---|---|
Fórmula molecular |
C10H11Br2NO2 |
Peso molecular |
337.01 g/mol |
Nombre IUPAC |
N-(3,5-dibromo-4-methoxyphenyl)-N-methylacetamide |
InChI |
InChI=1S/C10H11Br2NO2/c1-6(14)13(2)7-4-8(11)10(15-3)9(12)5-7/h4-5H,1-3H3 |
Clave InChI |
NSSCWOIHVAEXLH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1=CC(=C(C(=C1)Br)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


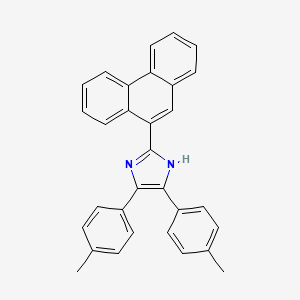

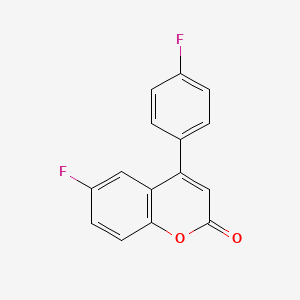
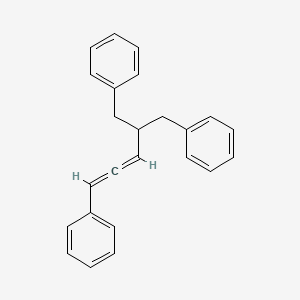
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
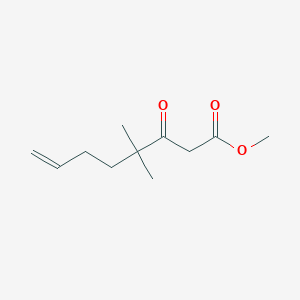
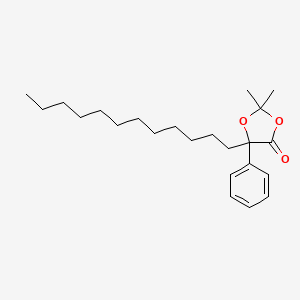
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
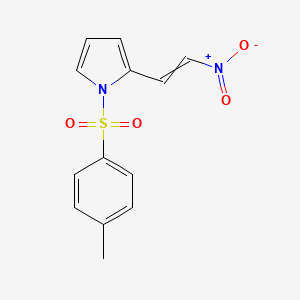
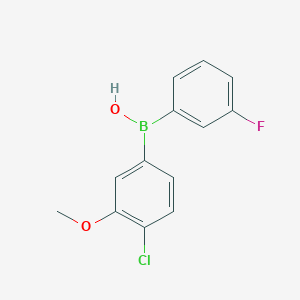
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)

